molecular formula C12H18N4O4 B6297422 8-Azido-octanoyl-OSu CAS No. 2576471-56-0

8-Azido-octanoyl-OSu

Cat. No.: B6297422
CAS No.: 2576471-56-0
M. Wt: 282.30 g/mol
InChI Key: XHGZLUIWAPDNRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Azido-octanoyl-OSu is a click chemistry reagent containing an azide group. It is used as a building block to introduce 8-azidooctanoic acid (CAS 217180-76-2) fragment . This fragment is used for further modifications using Click-chemistry (CuAAC), as a protected aminogroup or is used in physico-chemical investigations .


Synthesis Analysis

The synthesis of this compound involves the introduction of an 8-azidooctanoic acid (CAS 217180-76-2) fragment . This fragment is used for further modifications using Click-chemistry (CuAAC), as a protected aminogroup or is used in physico-chemical investigations .


Molecular Structure Analysis

The molecular structure of this compound consists of an azide group, which is used as a building block to introduce 8-azidooctanoic acid (CAS 217180-76-2) fragment . The molecular formula is C12H18N4O4 .


Chemical Reactions Analysis

This compound is used in Click-chemistry (CuAAC) for further modifications . It is used as a building block to introduce 8-azidooctanoic acid (CAS 217180-76-2) fragment .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 282.30 g/mol . It is recommended to store the product under the recommended conditions in the Certificate of Analysis .

Mechanism of Action

Target of Action

8-Azido-octanoyl-OSu is a click chemistry reagent . It is used as a building block to introduce the 8-azidooctanoic acid fragment . This fragment is used for further modifications using Click-chemistry (CuAAC), as a protected aminogroup . The primary targets of this compound are therefore the biomolecules that it is designed to label or modify.

Mode of Action

The compound interacts with its targets through a process known as click chemistry . This is a type of chemical reaction designed to generate substances quickly and reliably by joining small units together. This is achieved through the use of the azide group present in the compound, which reacts with a corresponding alkyne group on the target molecule in the presence of a copper catalyst .

Biochemical Pathways

The exact biochemical pathways affected by this compound would depend on the specific biomolecules it is used to modify. The primary pathway involved is theclick chemistry reaction (CuAAC), which allows for the introduction of the 8-azidooctanoic acid fragment onto the target molecule .

Result of Action

The result of the action of this compound is the modification of the target biomolecules . This can be used for a variety of purposes, such as labeling proteins, nucleic acids, or sugars for further study .

Action Environment

The action of this compound is influenced by the presence of a copper catalyst , which is necessary for the click chemistry reaction to occur . Other environmental factors that could influence its action include the concentration of the target biomolecules and the conditions under which the reaction is carried out.

Safety and Hazards

It is recommended to provide adequate ventilation when handling 8-Azido-octanoyl-OSu . Please store the product under the recommended conditions in the Certificate of Analysis .

Future Directions

8-Azido-octanoyl-OSu has attracted significant attention in recent years due to its potential applications in scientific experiments. It is expected to have a wide range of applications in the future.

Relevant Papers The relevant papers retrieved indicate that this compound is a significant compound in scientific research . It is used in Click-chemistry (CuAAC) for further modifications .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 8-azidooctanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O4/c13-15-14-9-5-3-1-2-4-6-12(19)20-16-10(17)7-8-11(16)18/h1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHGZLUIWAPDNRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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